

Application Note: Quantitative Analysis of N-Nitrosomethylethylamine using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: *N*-Nitrosomethylethylamine-*d*5

Cat. No.: B12392776

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Introduction

N-Nitrosomethylethylamine (NMEA) is a member of the nitrosamine family of compounds, which are classified as probable human carcinogens by the International Agency for Cancer Research (IARC) and other regulatory bodies.^{[1][2]} These impurities can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.^[3] Due to the potential health risks associated with nitrosamines, even at trace levels, regulatory agencies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.^{[2][4]}

Isotope dilution analysis coupled with mass spectrometry is the gold standard for the accurate quantification of trace-level impurities like NMEA. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard, in this case, **N-Nitrosomethylethylamine-d5** (NMEA-d5). The use of a deuterated internal standard that is chemically identical to the analyte ensures high accuracy and precision by correcting for variations in sample preparation, extraction efficiency, and instrument response.^{[5][6]} This application note provides a detailed protocol for the quantitative analysis of NMEA in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) with NMEA-d5 as the internal standard.

Experimental Protocols

This section details the methodologies for sample preparation, and subsequent analysis by either LC-MS/MS or GC-MS/MS for the quantification of N-Nitrosomethylethylamine.

1. Materials and Reagents

- N-Nitrosomethylethylamine (NMEA) standard
- **N-Nitrosomethylethylamine-d5** (NMEA-d5) internal standard[[7](#)]
- Methanol (MeOH), HPLC or LC-MS grade
- Dichloromethane (DCM), HPLC grade
- Water, HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
- 0.2 μ m PTFE syringe filters

2. Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMEA and NMEA-d5 in methanol.
- Intermediate Stock Solutions (10 μ g/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NMEA intermediate stock solution with an appropriate solvent (e.g., 80% methanol in water for LC-MS/MS or dichloromethane for GC-MS/MS).[[8](#)] Spike each calibration standard with the NMEA-d5 internal standard to a final concentration of 20 ng/mL.[[9](#)]

3. Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., drug substance, drug product, water).

- For Water Samples (Solid Phase Extraction - SPE):
 - Add NMEA-d5 internal standard to the aqueous sample.
 - Condition an SPE cartridge according to the manufacturer's instructions.
 - Load the sample onto the SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analytes with an appropriate solvent, such as dichloromethane.^[5]
 - The eluate can be concentrated and reconstituted in a suitable solvent for analysis.
- For Pharmaceutical Samples (Solid Dosage Forms):
 - Accurately weigh the powdered sample (e.g., equivalent to 500 mg of API) into a centrifuge tube.^[8]
 - Add a known volume of extraction solvent (e.g., 10 mL of methanol or dichloromethane) containing the NMEA-d5 internal standard.^[8]
 - Vortex the mixture to ensure thorough mixing and sonicate for approximately 10 minutes.^[8]
 - Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes.^[8]
 - Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis.^[8]

4. Instrumental Analysis: LC-MS/MS

- Chromatographic Conditions:
 - LC System: UHPLC system

- Column: A suitable C18 column (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm).[10]
- Mobile Phase A: Water with 0.1% formic acid.[10]
- Mobile Phase B: Methanol with 0.1% formic acid.[10]
- Flow Rate: 0.5 mL/min.[10]
- Injection Volume: 10-100 µL.[10]
- Gradient: Optimize the gradient to ensure separation from other nitrosamines and matrix components.

- Mass Spectrometry Conditions:
 - Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[11][12]
 - Detection Mode: Multiple Reaction Monitoring (MRM).[9][12]
 - MRM Transitions:
 - NMEA: Precursor ion (Q1) -> Product ion (Q3)
 - NMEA-d5: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific mass transitions for NMEA and NMEA-d5 should be optimized by infusing the individual standard solutions into the mass spectrometer.)

5. Instrumental Analysis: GC-MS/MS

- Chromatographic Conditions:
 - GC System: Gas chromatograph with a triple quadrupole mass spectrometer.
 - Column: A polar column such as Agilent VF-WAXms or a mid-polar column like DB-1701 is often suitable.[13]
 - Carrier Gas: Helium.

- Injection Mode: Splitless.
- Temperature Program: Optimize the oven temperature program to achieve good separation of NMEA.
- Mass Spectrometry Conditions:
 - Ionization Source: Electron Ionization (EI).[\[5\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM).[\[9\]](#)
 - MRM Transitions:
 - NMEA: Precursor ion (Q1) -> Product ion (Q3)
 - NMEA-d5: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific mass transitions should be determined and optimized based on the fragmentation pattern of NMEA and its deuterated analogue.)

Data Presentation

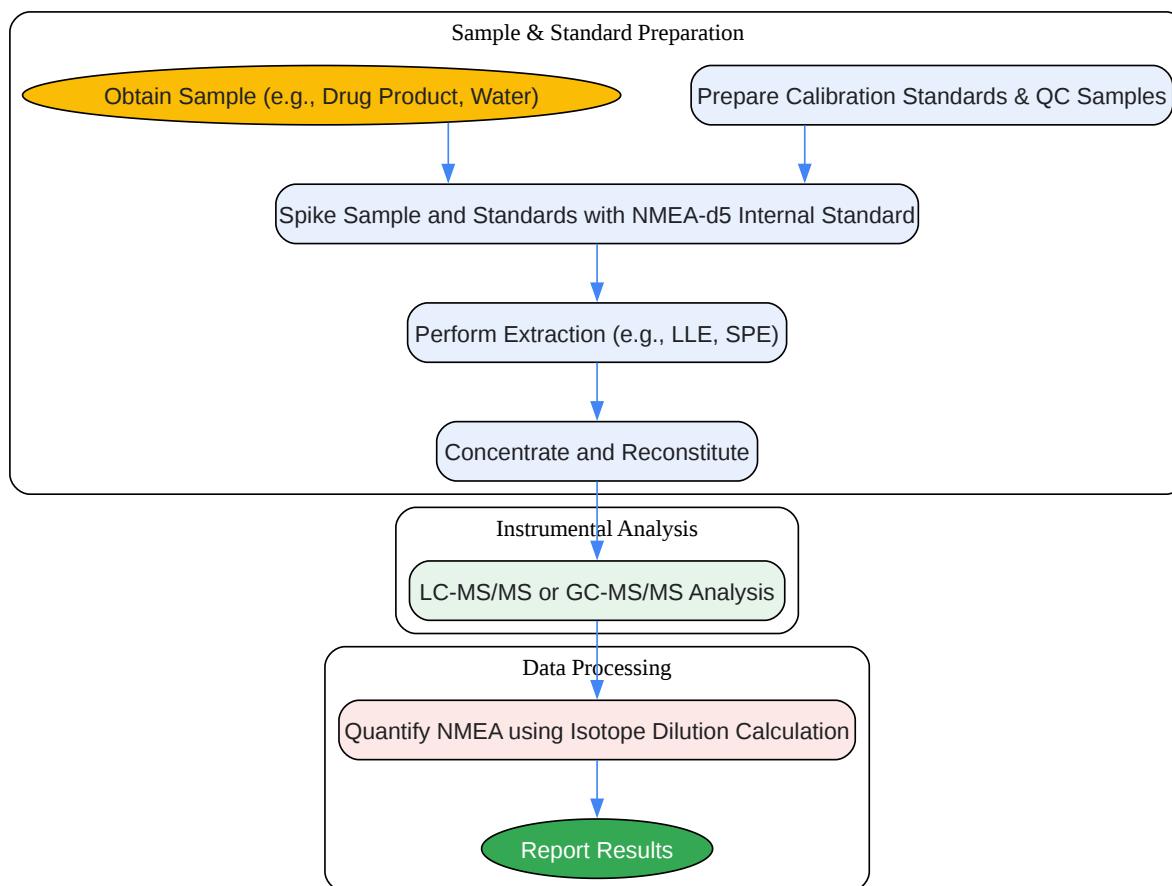
The following table summarizes typical quantitative performance data for nitrosamine analysis, including NMEA, from various studies.

| Parameter | NMEA | Other Nitrosamines | Reference |
|-------------------------------|--------------------------------|--------------------------------|---|
| Limit of Detection (LOD) | - | 0.4 - 12 ng/L (in water) | [10] [11] |
| | 1 ng/mL (in semi-solid pharma) | [9] | |
| Limit of Quantification (LOQ) | - | 2 ng/mL (in semi-solid pharma) | [9] |
| Calibration Range | - | 0.06 - 500 ng/mL | [13] |
| | 2.5 - 40 ng/mL | [14] | |
| Recovery | - | 68 - 83% (in water) | [10] [11] |
| | 80 - 120% (in sartan drugs) | [13] | |
| Precision (%RSD) | - | < 15% | [14] |
| < 8% (long-term) | [13] | | |

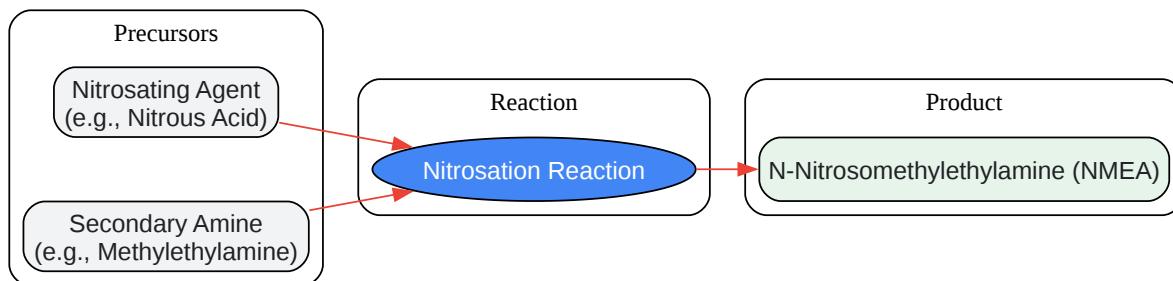
Note: The specific performance of the method for NMEA will need to be determined during method validation.

Visualizations

Below are diagrams illustrating the experimental workflow and the general mechanism of nitrosamine formation.

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Caption: Experimental workflow for the isotope dilution analysis of N-Nitrosomethylethylamine.



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Caption: General formation pathway of N-Nitrosomethylethylamine.

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